![molecular formula C14H14BrNO B3171909 5-Bromo-2-(2,4-dimethylphenoxy)aniline CAS No. 946700-10-3](/img/structure/B3171909.png)
5-Bromo-2-(2,4-dimethylphenoxy)aniline
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst The reaction conditions are generally mild and can be carried out at room temperature
Chemical Reactions Analysis
5-Bromo-2-(2,4-dimethylphenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
5-Bromo-2-(2,4-dimethylphenoxy)aniline serves as a crucial building block in organic synthesis. It is employed in the development of more complex organic molecules and in catalytic studies to understand reaction mechanisms.
Applications:
- Intermediate in Synthesis: Used as an intermediate for synthesizing pharmaceuticals and agrochemicals.
- Catalysis Research: Investigated for its role in catalyzing chemical reactions.
Biology
In biological research, this compound has been utilized to study enzyme interactions and protein modifications.
Applications:
- Proteomics Research: It aids in understanding protein interactions and functions.
- Enzyme Inhibition Studies: Investigated for potential inhibitory effects on specific enzymes, which is critical for drug development.
Medicine
The compound's structural characteristics make it a candidate for therapeutic applications.
Applications:
- Drug Development: Explored for its potential as a therapeutic agent due to its bioactive properties.
- Pharmacological Studies: Used in the design of new drugs targeting various diseases.
Materials Science
This compound is also relevant in the field of materials science.
Applications:
- Development of Specialty Chemicals: Employed in creating materials with specific properties tailored for industrial applications.
- Polymer Chemistry: Investigated for its utility in synthesizing novel polymeric materials.
Case Study 1: Enzyme Inhibition
A study explored the enzyme inhibition potential of this compound against certain kinases involved in cancer pathways. The findings indicated that the compound could effectively inhibit these enzymes, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Synthesis of Novel Antimicrobials
Research focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. Several synthesized compounds exhibited significant activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,4-dimethylphenoxy)aniline is not well-documented. in general, compounds of this type can interact with biological molecules such as proteins or nucleic acids, potentially affecting their function. The specific molecular targets and pathways involved would depend on the context of its use in research.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(2,4-dimethylphenoxy)aniline include other brominated anilines and phenoxy-substituted anilines. For example:
- 5-Bromo-2-(4-methylphenoxy)aniline
- 5-Bromo-2-(2,6-dimethylphenoxy)aniline
These compounds share similar structural features but may have different reactivity and applications
Biological Activity
5-Bromo-2-(2,4-dimethylphenoxy)aniline is a brominated aniline derivative that has garnered interest in various biological applications due to its potential as a molecular probe and therapeutic agent. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C14H14BrNO
Molecular Weight : 292.18 g/mol
CAS Number : 946700-10-3
The compound features a bromine atom at the 5-position and a 2,4-dimethylphenoxy group at the 2-position of the aniline ring. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
This compound interacts with various molecular targets, including:
- Enzymes : It may act as an inhibitor by binding to active sites or allosteric sites, altering enzyme activity.
- Receptors : The compound can modulate receptor activities, influencing signal transduction pathways.
The presence of the bromine atom and the dimethylphenoxy group enhances its binding affinity and specificity towards these targets, which is crucial for its effectiveness in biological systems.
In Vitro Studies
Research has shown that this compound exhibits significant biological activities:
- Antiviral Activity : In studies involving HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives similar to this compound demonstrated potent inhibitory effects on viral replication. For instance, certain analogs achieved EC50 values in the low nanomolar range (0.003 μM), indicating high potency .
- Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antibacterial activities against various pathogens. For example, bromophenazine derivatives showed minimum inhibitory concentrations (MICs) as low as 0.78 μM against Staphylococcus aureus .
Case Studies
- HIV Research :
-
Anticancer Activity :
- Investigations into the selectivity index (SI) of related compounds indicated that modifications on the aniline structure could enhance anticancer properties. Compounds with specific substitutions demonstrated significant cytotoxicity against cancer cell lines while maintaining lower toxicity to normal cells .
Data Summary
Activity Type | Compound Structure | EC50 (μM) | SI |
---|---|---|---|
Antiviral | Diarylaniline Derivative | 0.003 | >20,000 |
Antibacterial | Bromophenazine Analogue | 0.78 | Not specified |
Anticancer | Modified Anilines | 0.12 | >258 |
Properties
IUPAC Name |
5-bromo-2-(2,4-dimethylphenoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIALAHDOZARIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Br)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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